molecular formula C15H13Cl3F6N2O4 B2629804 N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-74-3

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2629804
CAS No.: 338404-74-3
M. Wt: 505.62
InChI Key: XOBMOUJVSOFRSL-UHFFFAOYSA-N
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Description

N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound known for its unique chemical structure and properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 2,5-dihydroxybenzoic acid with appropriate reagents to introduce the trifluoroethoxy groups at the 2 and 5 positions.

    Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a reaction with trichloroacetyl chloride in the presence of a base such as pyridine. This step ensures the formation of the trichloroacetyl amide linkage.

    Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with 2-aminoethanol to introduce the aminoethyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing groups like trichloroacetyl and trifluoroethoxy makes the benzamide core susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the aminoethyl and benzamide moieties.

    Hydrolysis: The amide and ester linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases or acids to facilitate the reaction.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield trichloroacetic acid, trifluoroethanol, and the corresponding amine.

Scientific Research Applications

N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and cycloaddition reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,2,2-Trichloroacetyl)aminoethyl]-2,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

    N-[2-(2,2,2-Trichloroacetyl)aminoethyl]-2,5-dichlorobenzamide: Contains dichloro groups instead of trifluoroethoxy groups.

Uniqueness

N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both trichloroacetyl and trifluoroethoxy groups, which impart distinct chemical properties such as increased electron-withdrawing effects and steric hindrance. These features make it particularly useful in specific synthetic and research applications where such properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3F6N2O4/c16-15(17,18)12(28)26-4-3-25-11(27)9-5-8(29-6-13(19,20)21)1-2-10(9)30-7-14(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBMOUJVSOFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)(Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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